molecular formula C17H29N2O5P B1684042 VPC 23019

VPC 23019

Cat. No.: B1684042
M. Wt: 372.4 g/mol
InChI Key: MRUSUGVVWGNKFE-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VPC 23019 is a synthetic compound that acts as a competitive antagonist at the sphingosine-1-phosphate-1 and sphingosine-1-phosphate-3 receptors. It is also an agonist at the sphingosine-1-phosphate-4 and sphingosine-1-phosphate-5 receptors. This compound is an aryl amide-containing sphingosine 1-phosphate analog and has been widely used in scientific research due to its ability to modulate sphingosine-1-phosphate receptors .

Scientific Research Applications

VPC 23019 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the modulation of sphingosine-1-phosphate receptors.

    Biology: Employed in experiments to understand cell signaling pathways involving sphingosine-1-phosphate.

    Medicine: Investigated for its potential therapeutic effects in diseases related to sphingosine-1-phosphate signaling, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of new drugs targeting sphingosine-1-phosphate receptors

Future Directions

The future directions of research involving this compound could include further exploration of its effects on S1P signaling and its potential applications in physiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VPC 23019 involves the condensation of the carboxy group of O-phospho-D-serine with the amino group of m-octylaniline. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: VPC 23019 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of VPC 23019: this compound is unique due to its dual role as an antagonist at sphingosine-1-phosphate-1 and sphingosine-1-phosphate-3 receptors and an agonist at sphingosine-1-phosphate-4 and sphingosine-1-phosphate-5 receptors. This dual functionality allows it to modulate multiple signaling pathways, making it a valuable tool in research .

Properties

IUPAC Name

[(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUSUGVVWGNKFE-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate (VPC23019)?

A1: (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate, commonly known as VPC23019, is a synthetic compound that acts as an antagonist for specific sphingosine-1-phosphate receptors (S1PRs).

Q2: How does VPC23019 exert its antagonistic effects?

A2: VPC23019 binds to S1PR1 and S1PR3, preventing the binding of the endogenous ligand, sphingosine-1-phosphate (S1P). [, , , , , , , , , , , , , , , , ] This competitive inhibition disrupts downstream signaling pathways normally activated by S1P.

Q3: What are the downstream effects of VPC23019's antagonism of S1PR1 and S1PR3?

A3: Blocking S1PR1 and/or S1PR3 with VPC23019 has been shown to:

  • Reduce adipocyte hypertrophy and improve glucose tolerance in mice fed a high-fat diet. [] This effect is linked to the inhibition of S1PR2 signaling, which promotes adipocyte hypertrophy and insulin resistance.
  • Abolish the protective effect of S1P on platelet-activating factor (PAF)-induced endothelial gap formation and increased hydraulic conductivity in rat mesenteric venules. []
  • Decrease IgE/antigen-dependent degranulation and secretion of inflammatory mediators like IL-6, TNF-α, and MCP-1 from mast cells. [] This suggests a role for S1P/S1PR2 signaling in mast cell activation.
  • Attenuate eosinophilic inflammation in an ovalbumin-induced asthma model in mice. []
  • Reduce neuronal death after transient middle cerebral artery occlusion (MCAO) in rats by preserving Akt and ERK phosphorylation, maintaining Bcl-2 expression, and decreasing cleaved caspase-3 expression. []
  • Inhibit proliferation and enhance adipogenic differentiation of preadipocytes, while S1PR2 antagonism has the opposite effects. [] This highlights the opposing roles of S1PR1/3 and S1PR2 in adipocyte biology.
  • Block the increase in intracellular calcium ([Ca2+]i) and Rho activation induced by S1P in human coronary artery smooth muscle cells. [] This indicates that S1PR3 is involved in S1P-induced vasoconstriction.

Q4: What is the significance of the diverse downstream effects observed upon VPC23019 treatment?

A4: The wide array of effects highlights the complex and context-dependent roles of S1PR1 and S1PR3 in various physiological and pathological processes. This underscores the importance of understanding the specific cell types and signaling pathways involved in each context to predict the outcome of VPC23019 treatment.

Q5: What is the molecular formula and weight of VPC23019?

A5: Unfortunately, the research papers provided do not explicitly state the molecular formula and weight of VPC23019. To obtain this information, it is recommended to consult chemical databases or the manufacturer's documentation.

Q6: Is there any spectroscopic data available for VPC23019?

A6: The research papers provided do not include detailed spectroscopic data for VPC23019. To access this information, it is advisable to refer to specialized chemical databases, publications focusing on its structural characterization, or contact the compound's manufacturer.

Q7: What is known about the material compatibility and stability of VPC23019 under various conditions?

A7: The provided research papers primarily focus on the biological effects and mechanisms of action of VPC23019. They do not delve into its material compatibility, stability under different environmental conditions, or degradation pathways. For this information, it is recommended to consult chemical stability databases, material safety data sheets, or reach out to the manufacturer.

Q8: Are there specific formulation strategies for VPC23019 to enhance its stability, solubility, or bioavailability?

A8: The provided research papers do not elaborate on specific formulation strategies employed for VPC23019. Formulation approaches are typically proprietary information held by pharmaceutical companies and may be revealed in patents or during drug development disclosures.

Q9: How has VPC23019 been used in in vitro studies?

A9: In in vitro studies, VPC23019 has been used to:

  • Investigate the role of S1PR1 and S1PR3 in various cellular processes, including cell proliferation, migration, differentiation, and apoptosis. [, , , , , , , , , , , , , , , , , , ] For example, VPC23019 has been used to study the effects of S1P on endothelial cells, smooth muscle cells, mast cells, and immune cells.
  • Elucidate the signaling pathways downstream of S1PR1 and S1PR3 activation. [, , , , , , , , , , , , , , ] Researchers have employed VPC23019 to investigate the involvement of various kinases, such as ERK, Akt, and Rho kinase, in S1P-mediated cellular responses.
  • Assess the potential of targeting S1PR1 and S1PR3 for therapeutic purposes. [, , , , , , , , , , , , , , , , , , ] VPC23019 has been utilized in preclinical studies to evaluate its efficacy in models of various diseases, including obesity, diabetes, cardiovascular disease, and neurological disorders.

Q10: How has VPC23019 been used in in vivo studies?

A10: In in vivo studies, VPC23019 has been used to:

  • Validate the findings of in vitro studies and confirm the role of S1PR1 and S1PR3 in animal models of disease. [, , , , , , , , , , , , , , , , , , ] For instance, VPC23019 has been administered to rodents to study its effects on glucose metabolism, blood pressure, and inflammation.
  • Explore the therapeutic potential of S1PR1 and S1PR3 antagonism in various disease models. [, , , , , , , , , , , , , , , , , , ] Researchers have investigated the effects of VPC23019 in preclinical models of conditions like asthma, stroke, and transplant rejection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.